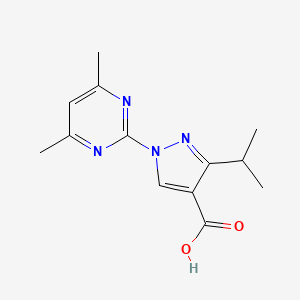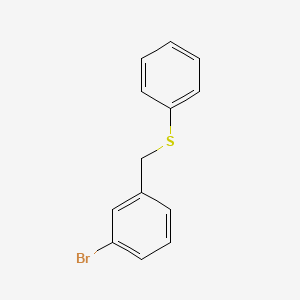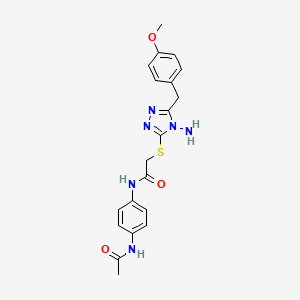![molecular formula C11H19NO3 B2649349 N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide CAS No. 2361646-42-4](/img/structure/B2649349.png)
N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that includes a hydroxyoxolan ring, a methylpropyl group, and a prop-2-enamide moiety, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide typically involves the following steps:
Formation of the Hydroxyoxolan Ring: The hydroxyoxolan ring can be synthesized through the cyclization of a suitable diol precursor under acidic or basic conditions.
Attachment of the Methylpropyl Group: The methylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.
Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety can be formed through the reaction of an appropriate amine with acryloyl chloride or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the hydroxyoxolan ring can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The prop-2-enamide moiety can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of new materials, coatings, and polymers with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyoxolan ring and prop-2-enamide moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide
- (2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide
Uniqueness
N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-[2-(3-hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-4-9(13)12-7-10(2,3)11(14)5-6-15-8-11/h4,14H,1,5-8H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRLFKURJXJYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C=C)C1(CCOC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4,4-Trifluoro-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one](/img/structure/B2649271.png)



![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide](/img/structure/B2649276.png)


![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2649283.png)


![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2649288.png)
